molecular formula C15H25N3O6 B12905261 Boc-Pro-Ala-Gly-OH

Boc-Pro-Ala-Gly-OH

Cat. No.: B12905261
M. Wt: 343.38 g/mol
InChI Key: YUZAMVJFOVNJLN-UWVGGRQHSA-N
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Description

Boc-Pro-Ala-Gly-OH is a peptide compound composed of the amino acids proline, alanine, and glycine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the proline. This compound is commonly used in peptide synthesis and biochemical studies due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Pro-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Boc-protected proline to a resin. The subsequent amino acids, alanine and glycine, are sequentially added using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boc-Pro-Ala-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products

Mechanism of Action

The mechanism of action of Boc-Pro-Ala-Gly-OH primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group of proline, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, enabling the synthesis of longer peptides and proteins .

Comparison with Similar Compounds

Biological Activity

Boc-Pro-Ala-Gly-OH, also known as N-Boc-prolyl-alanylglycine, is a tripeptide derivative consisting of proline, alanine, and glycine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the proline residue, which is commonly used in peptide synthesis to safeguard the amino group from unwanted reactions. This article explores the biological activities of this compound, its mechanisms of action, and its potential therapeutic applications.

1. Structural Characteristics

The molecular formula of this compound is C₁₁H₁₅N₃O₃, with a molecular weight of approximately 272.30 g/mol. The unique structure allows for specific interactions with biological molecules, contributing to its diverse biological activities.

ComponentStructure
ProlineCyclic structure enhances stability
AlanineSimple structure aids flexibility
GlycineSmallest amino acid provides versatility

2.1 Enzyme Modulation

Research indicates that peptides containing proline significantly influence protein structure and function. This compound has been shown to modulate the activity of various enzymes, particularly proteolytic enzymes such as peptidases and proteases. These interactions can affect metabolic pathways and cellular signaling processes.

  • Case Study : A study demonstrated that this compound derivatives can selectively inhibit proteolytic enzymes involved in cancer progression, particularly targeting fibroblast activation protein (FAP) associated with tumor microenvironments .

2.2 Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Peptides derived from this compound exhibit activity against a range of pathogens.

  • Research Findings : In vitro studies have shown that certain analogues of this compound possess significant antibacterial activity against Gram-positive bacteria, including Streptococcus pyogenes .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The cyclic nature of proline allows for unique conformations that enhance binding to target proteins.
  • Enzyme Inhibition : The compound's structural features facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
  • Cell Signaling Modulation : By influencing receptor interactions, this compound can alter cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

4. Comparative Analysis with Other Peptides

This compound shares structural similarities with other peptides that exhibit biological activity. A comparative analysis highlights its unique properties:

PeptideIC₅₀ (µM)Activity Type
Boc-Val-Gly-Azala-OBzl66Elastase Inhibition
Boc-Ala-Pro-NH-N(Me)R14Protease Inhibition
This compoundTBDEnzyme Modulation

5. Future Directions

The potential therapeutic applications of this compound are vast. Ongoing research is focused on:

  • Cancer Therapy : Exploring the use of this compound derivatives as targeted therapies for cancer treatment.
  • Antimicrobial Development : Investigating the compound's ability to combat antibiotic-resistant bacteria.
  • Biochemical Research : Utilizing this compound in studies related to protein folding and enzyme interactions.

Properties

Molecular Formula

C15H25N3O6

Molecular Weight

343.38 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C15H25N3O6/c1-9(12(21)16-8-11(19)20)17-13(22)10-6-5-7-18(10)14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,21)(H,17,22)(H,19,20)/t9-,10-/m0/s1

InChI Key

YUZAMVJFOVNJLN-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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